molecular formula C16H15N5OS B2369722 (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798420-60-6

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2369722
CAS No.: 1798420-60-6
M. Wt: 325.39
InChI Key: RQQOBSDDSJKUAJ-SNAWJCMRSA-N
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Description

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with a pyrimidine derivative, the imidazole ring can be formed through a cyclization reaction.

    Linking the Imidazole and Pyrimidine Rings: This step involves the formation of a bond between the imidazole and pyrimidine rings, often through a nucleophilic substitution reaction.

    Introduction of the Acrylamide Group: The final step involves the addition of the acrylamide group to the thiophene ring, typically through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The imidazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.

    (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQOBSDDSJKUAJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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